Halo-DBCO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

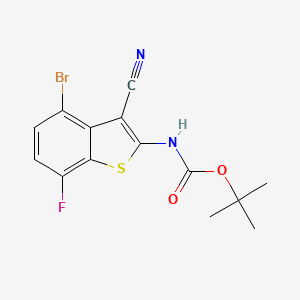

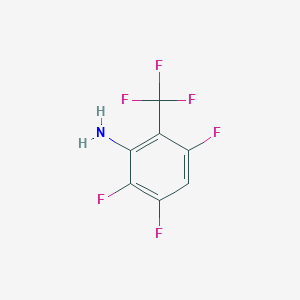

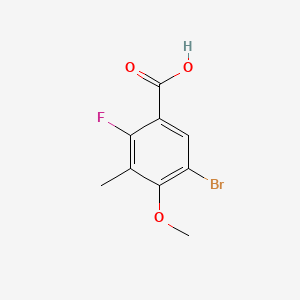

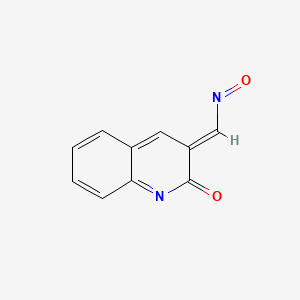

Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). It can be used as a ligand to react with HaloTag to form covalent HaloTag ligand couples .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dibenzocyclooctyne (DBCO) moiety. This moiety shows enhanced kinetics in Click reactions due to its increased strain energy .Chemical Reactions Analysis

This compound is used in click chemistry reactions, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO moiety in this compound reacts with azides in a copper-free environment, which is beneficial due to increased biocompatibility .Mechanism of Action

Target of Action

Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). Its primary target is the HaloTag protein . The HaloTag is a protein tag that was engineered to form a covalent bond with a specific ligand .

Mode of Action

This compound interacts with its target, the HaloTag protein, by forming a covalent bond . This interaction is facilitated by the DBCO group in the this compound molecule . The DBCO group is a high-reactivity compound that can undergo a “click” reaction with molecules containing azide groups .

Result of Action

The result of the action of this compound is the formation of a covalent bond with the HaloTag protein . This allows for the specific labeling and detection of the HaloTag protein, which can be useful in various biological research applications .

Action Environment

It’s known that the reaction of dbco with azide groups is a type of click chemistry that can occur under mild, biocompatible conditions . This suggests that the action of this compound may be robust to a variety of biological environments.

Advantages and Limitations for Lab Experiments

Halo-DBCO is a versatile and powerful tool for attaching a wide range of molecules to a variety of substrates. The reaction is very efficient and is used in a variety of scientific research applications. The advantages of using this compound in laboratory experiments include its versatility, its efficiency, and its ability to attach a wide range of molecules to a variety of substrates. The main limitation of using this compound in laboratory experiments is that the reaction requires the use of a transition metal catalyst, such as copper, which can be difficult to obtain and use in laboratory experiments.

Future Directions

Halo-DBCO is a versatile and powerful tool for attaching a wide range of molecules to a variety of substrates. The future directions for the use of this compound in scientific research include the development of new catalysts and reagents for the reaction, the development of new applications for the reaction, and the development of new methods for the synthesis of complex molecules. Additionally, future research could focus on the development of new methods for attaching molecules to surfaces, and the development of new methods for the synthesis of fluorescent labels.

Synthesis Methods

Halo-DBCO is synthesized using a two-step process. The first step involves the synthesis of the halo-substituted dibenzocyclooctyne (DBCO) molecule. This is done by reacting a halo-substituted alkene with a dibenzocyclooctyne (DBCO) molecule in the presence of a catalyst. The second step of the synthesis involves the reaction of the halo-substituted DBCO molecule with a wide range of molecules. This is done by reacting the halo-substituted DBCO molecule with an azide-functionalized molecule in the presence of a catalyst. The reaction results in the formation of a covalent bond between the halo-substituted DBCO molecule and the azide-functionalized molecule.

Scientific Research Applications

Halo-DBCO is used in a variety of scientific research applications, including the synthesis of complex molecules, the attachment of molecules to surfaces, and the synthesis of fluorescent labels. It is also used in the study of protein-protein interactions, the study of cell surface receptors, and the study of enzyme-substrate interactions. This compound is also used in the study of drug delivery systems, the synthesis of nanomaterials, and the study of biomaterials.

Biochemical Analysis

Biochemical Properties

Halo-DBCO plays a crucial role in biochemical reactions, particularly in the formation of covalent HaloTag ligand couples . It interacts with enzymes, proteins, and other biomolecules, such as HaloTag, to form these couples . The nature of these interactions is covalent, meaning that they involve the sharing of electron pairs between atoms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the formation of covalent HaloTag ligand couples . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a ligand in the formation of covalent HaloTag ligand couples . This involves binding interactions with biomolecules like HaloTag, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its role in the formation of covalent HaloTag ligand couples . It interacts with enzymes or cofactors like HaloTag in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues through its role in the formation of covalent HaloTag ligand couples . It may interact with transporters or binding proteins like HaloTag, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are related to its role in the formation of covalent HaloTag ligand couples

properties

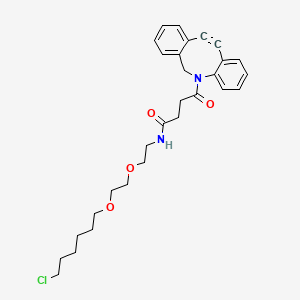

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBMADSLMZUFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)